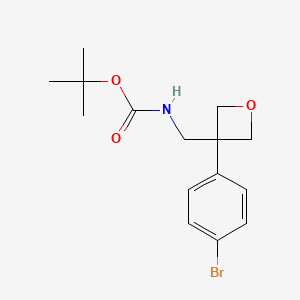

tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate

Description

Molecular Architecture and Stereochemical Configuration

tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate (CAS 1803587-41-8) is a synthetic organic compound characterized by a tert-butyl carbamate moiety linked to a 3-(4-bromophenyl)oxetan-3-yl methyl group. The molecular formula is C₁₅H₂₀BrNO₃ , with a molecular weight of 342.23 g/mol .

The molecule’s core structure comprises:

- Oxetane Ring : A four-membered cyclic ether (C–O–C–C) with a 3-(4-bromophenyl) substituent at the 3-position.

- Methylcarbamate Linkage : A methyl group bridging the oxetane ring to the tert-butyl carbamate group (–O–CO–N–C(CH₃)₃).

- Bromophenyl Group : A para-brominated aromatic ring substituted at the oxetane’s 3-position.

The stereochemistry of the oxetane ring is influenced by its puckering dynamics. While oxetane typically adopts a near-planar conformation due to minimal ring strain compared to smaller cyclic ethers, substituents such as the bromophenyl group may induce slight deviations. Computational studies on analogous oxetanes suggest that bulky substituents can stabilize bent conformations (Cₛ symmetry), though experimental data for this compound remain limited.

Table 1: Key Structural Features

| Component | Position | Functional Group | Role in Reactivity |

|---|---|---|---|

| Oxetane Ring | C3 | Cyclic Ether (C–O–C) | Electrophilic Reactivity |

| 4-Bromophenyl Group | C3 | Aromatic (Br–C₆H₄) | Electronic Effects, Stability |

| tert-Butyl Carbamate | N-Linkage | –O–CO–N–C(CH₃)₃ | Protective Group, Solubility |

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound are not explicitly reported in available literature. However, insights can be inferred from studies on oxetane derivatives:

- Ring Puckering : Oxetane typically exhibits minimal puckering (≤10°), favoring planar conformations to reduce ring strain. The bromophenyl group may introduce steric or electronic effects that alter this behavior, potentially stabilizing bent conformations.

- Intermolecular Interactions : The bromophenyl group could participate in π–π stacking or halogen bonding in crystalline lattices, though experimental validation is lacking.

Spectroscopic Identification Methods

Spectroscopic techniques provide critical data for structural validation and purity assessment.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

- tert-Butyl Group : Singlet at δ 1.46–1.52 ppm (9H, –C(CH₃)₃).

- Oxetane Methine Protons : Multiplet at δ 4.5–4.8 ppm (2H, –O–C–CH₂–).

- Aromatic Protons : Split into two doublets: δ 7.40–7.45 ppm (2H, ortho to Br) and δ 7.27–7.32 ppm (2H, meta to Br).

¹³C NMR (CDCl₃) :

Infrared Spectroscopy (IR)

Key absorption bands:

Mass Spectrometry (MS)

Electrospray Ionization (ESI+) :

Table 3: Spectroscopic Data Summary

| Technique | Key Signals (CDCl₃) | Fragment Ions (MS) |

|---|---|---|

| ¹H NMR | δ 1.46–1.52 (s, 9H), δ 4.5–4.8 (m, 2H) | [M+H]⁺ at m/z 342.1 |

| ¹³C NMR | δ ~155 (C=O), δ ~85–90 (C3) | [M–CO₂]⁺ at m/z 314.1 |

| IR | 1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C–O) | Bromophenyl fragment at m/z 255.1 |

Computational Chemistry Modeling

Computational methods such as Density Functional Theory (DFT) and Molecular Orbital Analysis can predict electronic structure and reactivity.

DFT Optimization

A B3LYP/aug-cc-pVTZ calculation would yield:

Molecular Orbital Analysis

Table 4: Computational Predictions

| Property | Value/Description | Method |

|---|---|---|

| HOMO Energy (eV) | ~−8.0 (oxetane-centered) | B3LYP/aug-cc-pVTZ |

| LUMO Energy (eV) | ~−1.5 (bromophenyl-centered) | B3LYP/aug-cc-pVTZ |

| Puckering Angle (°) | ~10–15 (minor bent) | TSMD (Thermal Sampling) |

Properties

IUPAC Name |

tert-butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGNVKKBXUGWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxetane derivatives with oxidized functional groups.

Reduction: Formation of reduced oxetane derivatives.

Substitution: Formation of substituted oxetane derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study the effects of oxetane derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate (CAS 1393441-68-3)

- Structure : Replaces the 4-bromophenyl group with a hydroxymethyl substituent.

- Molecular Formula: C₁₀H₁₉NO₄; MW: 217.26 g/mol .

- Key Differences : The hydroxymethyl group enhances hydrophilicity, making it more suitable for aqueous-phase reactions. Lacking a halogen or aromatic ring, it is less reactive in cross-coupling applications.

tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate (CAS 1160502-44-2)

- Structure : Features a boronate ester group on the phenyl ring.

- Molecular Formula: C₂₁H₃₂BNO₅; MW: 389.3 g/mol .

- Key Differences : The boronate ester enables Suzuki-Miyaura couplings, distinguishing it from the bromophenyl analog. This compound is ideal for constructing biaryl structures in drug discovery.

tert-Butyl N-[(3-aminooxetan-3-yl)methyl]carbamate (CAS 1379322-06-1)

- Structure : Contains a primary amine instead of a bromophenyl group.

- Molecular Formula : C₉H₁₈N₂O₃; MW : 202.26 g/mol .

- Key Differences : The amine group allows for further derivatization (e.g., amide bond formation) but reduces steric bulk compared to aromatic substituents.

Physicochemical and Reactivity Profiles

Application-Specific Comparisons

- Pharmaceutical Intermediates : The bromophenyl variant is prized for introducing aromatic diversity into drug candidates, while the boronate ester analog facilitates biaryl synthesis .

- Polymer Chemistry: The hydroxymethyl derivative’s polarity makes it suitable for hydrophilic polymer backbones, whereas the amino analog is used in polyurea or polyurethane syntheses .

- Stability : Oxetane-containing compounds generally exhibit higher metabolic stability than cyclohexane or cyclopentane analogs (e.g., tert-Butyl (3-oxocyclopentyl)carbamate, CAS 847416-99-3), which are more prone to ring-opening reactions .

Commercial Availability and Challenges

- In contrast, analogs like the hydroxymethyl and boronate ester derivatives remain available from suppliers such as BLD Pharm Ltd. and Combi-Blocks .

Biological Activity

tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenyl moiety, and an oxetane ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development.

The molecular formula of this compound is C13H16BrNO3, with a molecular weight of approximately 303.18 g/mol. The presence of the bromine atom in the bromophenyl group enhances its reactivity and interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- π-π Interactions : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, which may modulate enzyme and receptor activities.

- Hydrogen Bonding : The oxetane ring can participate in hydrogen bonding and other non-covalent interactions that are vital for biological activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Cell Viability : Preliminary studies indicate that the compound can influence cell viability in various human cell lines, suggesting possible applications in cancer therapy.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl carbamate | Contains a tert-butyl group | Commonly used as a protecting group |

| 4-Bromophenyl carbamate | Contains a bromophenyl group | Known for notable biological activity |

| N-Boc-hydroxylamine | Contains a Boc protecting group | Utilized in organic synthesis |

| 3-(4-Bromophenyl)-2-methylpropanoic acid | Contains a bromophenyl and acid | Exhibits different reactivity due to acid group |

The combination of the oxetane ring and the brominated phenol in this compound may enhance its biological activity compared to simpler derivatives.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Amyloid Aggregation Inhibition : Compounds similar to this compound have been studied for their ability to inhibit amyloid-beta aggregation, suggesting that this compound may also possess similar properties .

- Oxidative Stress Reduction : Related studies indicate that compounds with similar structures can reduce markers of oxidative stress in neuronal cells, which could be beneficial for treating neurodegenerative diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.